1-Octyl-3-methylimidazolium dicyanamide
Description
1-Octyl-3-methylimidazolium dicyanamide ([C₈mim][dca]) is an ionic liquid (IL) composed of a 1-octyl-3-methylimidazolium cation and a dicyanamide ([dca]⁻) anion. It is characterized by its low viscosity, high thermal stability, and miscibility with polar solvents, making it suitable for applications in catalysis, gas separation, and electrochemical devices . The octyl chain in the cation enhances hydrophobicity compared to shorter-chain analogs, while the [dca]⁻ anion contributes to its low melting point and high ionic conductivity. Its CAS registry number is 905972-84-1, with a molecular formula of C₁₃H₂₁N₅ and a molecular weight of 259.34 g/mol .
Properties
IUPAC Name |
cyanoiminomethylideneazanide;1-methyl-3-octylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C2N3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1-5-2-4/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPSPLZXQMZGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Cation Chain Length Variations :
- 1-Butyl-3-methylimidazolium dicyanamide ([Bmim][dca]) : Shorter butyl chain reduces hydrophobicity and increases polarity compared to [C₈mim][dca]. This results in higher solubility in water but lower thermal stability (decomposition temperature ~250°C vs. ~300°C for [C₈mim][dca]) .
- 1-Hexyl-3-methylimidazolium dicyanamide ([HEMIM][dca]) : Intermediate chain length balances hydrophobicity and viscosity. Its density (1.12 g/cm³ at 298 K) is slightly higher than [C₈mim][dca] (1.08 g/cm³), attributed to tighter packing of the hexyl chain .
Anion Variations :
- 1-Octyl-3-methylimidazolium acetate ([C₈mim][OAc]) : The acetate anion increases hydrogen-bonding capacity, leading to higher viscosity (304.48 mPa·s at 303.15 K) compared to [C₈mim][dca] (<100 mPa·s). However, [C₈mim][OAc] exhibits stronger interactions with organic solvents like DMSO, as evidenced by negative excess molar volumes (Vᴱ) in mixtures .
- 1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₈mim][NTf₂]) : The [NTf₂]⁻ anion imparts higher hydrophobicity and lower viscosity (η ≈ 45 mPa·s at 298 K) than [C₈mim][dca]. However, [C₈mim][NTf₂] has lower biodegradability .
Thermophysical Properties
Key Observations :
- Viscosity : [C₈mim][dca]’s viscosity is significantly lower than acetate-based ILs due to weaker cation-anion interactions .
- Density : Increasing cation chain length reduces density (e.g., [C₈mim][dca] < [Bmim][dca]) due to decreased packing efficiency .
- Solvent Interactions : Acetate-based ILs like [C₈mim][OAc] show stronger interactions with solvents (e.g., DMSO, DMF), as indicated by negative Vᴱ values, whereas [dca]⁻-based ILs prioritize miscibility over specific interactions .
Application-Specific Performance
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